2,4,6-Trifluorobenzotrifluoride: Technical Profile & Synthetic Utility
2,4,6-Trifluorobenzotrifluoride: Technical Profile & Synthetic Utility
Executive Summary
2,4,6-Trifluorobenzotrifluoride (CAS 122030-04-0) is a highly specialized fluorinated aromatic building block used extensively in the synthesis of pharmaceuticals and agrochemicals. Characterized by a trifluoromethyl (
This guide provides a comprehensive technical analysis of 2,4,6-Trifluorobenzotrifluoride, focusing on its physicochemical properties, industrial synthesis via Halogen Exchange (Halex), and its regioselective reactivity profile. It is designed for medicinal chemists and process engineers requiring precise data for pathway design and scale-up.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The unique electronic architecture of 2,4,6-Trifluorobenzotrifluoride is defined by the cumulative inductive effects (-I) of the trifluoromethyl group and the three fluorine atoms. This results in a highly lipophilic and electron-poor ring system.
Table 1: Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 200.08 g/mol | |
| Appearance | Clear to light yellow liquid | |
| Boiling Point | 105–107 °C | Atmospheric pressure |
| Density | 1.475 g/cm³ | at 20 °C |
| Flash Point | 51 °C | Flammable Liquid (Category 3) |
| Refractive Index | 1.383–1.385 | |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Immiscible with water | Hydrophobic |
Synthesis & Manufacturing
The industrial production of 2,4,6-Trifluorobenzotrifluoride relies on Halogen Exchange (Halex) chemistry. Direct fluorination of benzene derivatives is often non-selective and hazardous; therefore, the standard route involves the nucleophilic displacement of chlorine atoms from a chlorinated precursor using an inorganic fluoride source.
The Halex Pathway
The precursor, 2,4,6-Trichlorobenzotrifluoride , is subjected to a Halex reaction using Potassium Fluoride (KF) or Cesium Fluoride (CsF) in a polar aprotic solvent.
-
Reagents: Anhydrous KF (spray-dried is preferred for higher surface area).
-
Solvent: Sulfolane, DMSO, or DMAc (High boiling point required).
-
Catalyst: Phase Transfer Catalysts (PTC) such as tetraphenylphosphonium bromide (
) or 18-crown-6 are often employed to solubilize the fluoride ion. -
Conditions: High temperature (180–220 °C) is necessary to overcome the activation energy of displacing chlorine, which is a poorer leaving group than fluorine in
but is driven by the thermodynamics of lattice energy and solvent choice.
Diagram 1: Synthesis Workflow (Halex Reaction)
Caption: Industrial synthesis via Halogen Exchange (Halex) replacing Chlorine with Fluorine.
Reactivity Profile: Regioselective
The core utility of 2,4,6-Trifluorobenzotrifluoride in drug discovery lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (
Mechanistic Insight
The molecule possesses three electrophilic sites (C-F bonds) activated by the strong electron-withdrawing trifluoromethyl group (
-
Ortho Positions (2, 6): Inductively activated by
but sterically hindered. -
Para Position (4): Inductively and resonance activated by
, and sterically accessible.
Causality: The
Reaction with Nucleophiles
When reacted with amines, alkoxides, or thiols, the major product is consistently the 4-substituted-2,6-difluorobenzotrifluoride .
Diagram 2: Regioselectivity Map
Caption: Regioselectivity map showing the kinetic preference for Para-substitution over Ortho.
Experimental Protocol: Synthesis of a 4-Amino Derivative
This protocol describes the reaction of 2,4,6-Trifluorobenzotrifluoride with a secondary amine (e.g., Morpholine) to demonstrate the
Materials
-
Substrate: 2,4,6-Trifluorobenzotrifluoride (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Diisopropylethylamine (DIPEA) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trifluorobenzotrifluoride (10 mmol, 2.0 g) in anhydrous Acetonitrile (20 mL).
-
Base Addition: Add powdered
(20 mmol, 2.76 g) to the solution. Note: Inorganic bases act as HF scavengers, driving the equilibrium forward. -
Nucleophile Addition: Add Morpholine (11 mmol, 0.96 g) dropwise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Checkpoint: The starting material spot (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Workup:
-
Filter off the solid salts (
and KF). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. The product, 4-(4-morpholinyl)-2,6-difluorobenzotrifluoride , is typically obtained as a solid or oil in >90% yield.
Safety & Handling (HSE)
Working with polyfluorinated aromatics requires strict adherence to safety protocols due to the potential for Hydrogen Fluoride (HF) generation and flammability.
-
Flammability: Flash point is 51°C. Ground all equipment to prevent static discharge. Use spark-proof tools.
-
HF Generation: In the presence of strong acids or moisture at high temperatures, C-F bonds can hydrolyze to release HF. Always have Calcium Gluconate gel available as a first-aid countermeasure for fluoride exposure.
-
Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776961, 2,4,6-Trifluorobenzamide (Related Structure & Safety Data). Retrieved from [Link][1]
-
Oakwood Chemical. Product Specification: 2,4,6-Trifluorobenzotrifluoride (CAS 122030-04-0).[2][3] Retrieved from [Link]
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for mechanism in polyfluoroarenes).
Sources
- 1. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-TRIFLUOROBENZOTRIFLUORIDE | CAS: 122030-04-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2,3,6-Trifluorobenzotrifluoride | 122030-02-8 | Benchchem [benchchem.com]
